molecular formula C19H20N2 B14192730 5-butyl-2,4-diphenyl-1H-imidazole CAS No. 847989-10-0

5-butyl-2,4-diphenyl-1H-imidazole

Katalognummer: B14192730
CAS-Nummer: 847989-10-0
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: ABNMEHISWIMKCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butyl-2,4-diphenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of butyl and diphenyl substituents at the 5th, 2nd, and 4th positions, respectively. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-2,4-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate under thermal, solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst . This method is efficient and versatile, allowing for the incorporation of various functional groups.

Industrial Production Methods: Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Butyl-2,4-diphenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazole ring .

Wissenschaftliche Forschungsanwendungen

5-Butyl-2,4-diphenyl-1H-imidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-butyl-2,4-diphenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

  • 4,5-Diphenyl-1H-imidazole
  • 2-Phenyl-1H-imidazole
  • 1-Butyl-2,4-diphenyl-1H-imidazole

Comparison: 5-Butyl-2,4-diphenyl-1H-imidazole is unique due to the specific positioning of its butyl and diphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

847989-10-0

Molekularformel

C19H20N2

Molekulargewicht

276.4 g/mol

IUPAC-Name

5-butyl-2,4-diphenyl-1H-imidazole

InChI

InChI=1S/C19H20N2/c1-2-3-14-17-18(15-10-6-4-7-11-15)21-19(20-17)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,21)

InChI-Schlüssel

ABNMEHISWIMKCK-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(N=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.